![molecular formula C19H21N5O B2462283 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2319850-02-5](/img/structure/B2462283.png)

2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

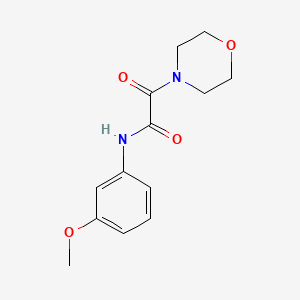

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the coupling of appropriate building blocks. Researchers have designed and synthesized novel derivatives to explore their potential as anti-tubercular agents. Notably, pyrazinamide, an essential first-line drug in tuberculosis (TB) therapy, served as an inspiration for this work . The synthetic route likely includes cyclization reactions, amidation, and nitrile formation.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Receptor Antagonism

2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile and its derivatives have been synthesized through various methods, including microwave irradiation. These compounds have shown potential as serotonin 5-HT3 receptor antagonists. For instance, a study demonstrated that 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile exhibited favorable 5-HT3 receptor antagonism in the Guinea pig ileum, indicating its potential for gastrointestinal applications (Mahesh, Perumal, & Pandi, 2004).

Anticancer and Antiproliferative Properties

Several studies have synthesized and assessed the anticancer properties of this compound's derivatives. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities against human breast cancer cell lines, with some compounds demonstrating better efficacy than the curcumin drug (Parveen et al., 2017).

Antimicrobial Activity

New cyanopyridine derivatives, including the 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile class, have shown substantial antimicrobial activity against a range of aerobic and anaerobic bacteria. Certain derivatives have displayed minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, indicating their potential as antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Docking and Binding Studies

The compound and its derivatives have been a subject of molecular docking and binding studies, exploring their interaction with various proteins and receptors. Such studies provide insights into their potential therapeutic applications and mechanism of action. For instance, molecular docking studies of pyridine derivatives as potential inhibitors of NAMPT (Nicotinamide phosphoribosyltransferase) have been conducted, offering insights into their therapeutic potential (Venkateshan et al., 2019).

properties

IUPAC Name |

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c20-12-16-2-1-9-21-19(16)24-10-7-14(8-11-24)13-25-18-6-5-17(22-23-18)15-3-4-15/h1-2,5-6,9,14-15H,3-4,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDYZXOAHYMXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)

![1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2462203.png)

![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)

![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)

![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)

![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)